Molecular Mass Separation of +11 Da Enables Baseline Mass Spectrometric Resolution from Native Hexythiazox
Hexythiazox-d11 possesses a molecular weight of 363.94–363.95 g/mol, representing a mass increase of approximately 11 Da relative to the non-deuterated parent compound Hexythiazox (molecular weight 352.88 g/mol, exact mass 352.1012) . This +11 Da mass shift originates from the replacement of eleven hydrogen atoms with deuterium on the cyclohexylamine moiety. The magnitude of this mass differential ensures that the isotopologue signal appears in a distinct mass channel, free from interference by the natural isotopic envelope of the target analyte (specifically the M+1 and M+2 peaks arising from naturally occurring ¹³C and ³⁷Cl isotopes) . In contrast, singly labeled ¹³C internal standards may experience mass overlap with the M+1 peak of the native compound, leading to nonlinear calibration behavior as documented in comparative studies of pesticide residue analysis [1]. The +11 Da separation provided by Hexythiazox-d11 substantially exceeds the minimal +3 Da shift often seen with tri-deuterated standards, thereby reducing the probability of cross-talk between isotopic clusters and enhancing quantification accuracy in complex matrices [2].
| Evidence Dimension | Molecular Weight and Isotopic Mass Shift |
|---|---|
| Target Compound Data | 363.94–363.95 g/mol (C₁₇H₁₀D₁₁ClN₂O₂S); mass increase of approximately 11 Da |
| Comparator Or Baseline | Hexythiazox (non-deuterated): 352.88 g/mol (C₁₇H₂₁ClN₂O₂S); exact mass 352.1012 |
| Quantified Difference | Mass increase of approximately 11 Da; deuterium incorporation = 11 atoms |
| Conditions | Calculated molecular weight based on molecular formula; exact mass determination by high-resolution MS |
Why This Matters
The +11 Da mass shift ensures the internal standard signal is completely resolved from the native analyte's isotopic cluster, eliminating a source of systematic quantification error that affects ¹³C-labeled and minimally deuterated alternatives.
- [1] Choi BK, Gusev AI, Hercules DM. Quantitative LC-ESI-MS Analysis for Pesticides in a Complex Environmental Matrix Using External and Internal Standards. Int J Environ Anal Chem. 2000;77(4):305-322. View Source
- [2] Bunch DR, El-Khoury JM, Gabler J, Wang S. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clin Chim Acta. 2014;429:4-5. View Source
